
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Descripción general
Descripción
“5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole” is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. It would also have a bromine atom attached to the 5-position of the ring and a methoxymethyl group attached to the 1-position .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-oxidation .Aplicaciones Científicas De Investigación
Novel Triazole Derivatives and Their Applications
Triazole derivatives, including "5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole," have been the subject of extensive research due to their potential in developing new drugs with diverse biological activities. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as their activity against several neglected diseases (Ferreira et al., 2013).
Synthetic Routes for Triazole Derivatives
The synthesis of 1,4-disubstituted 1,2,3-triazoles has been of considerable interest, showcasing the relevance of triazole scaffolds in drug discovery, bioconjugation, material science, and more. Various synthetic methods have been developed to enhance the efficiency and environmental sustainability of producing these compounds (Kaushik et al., 2019).
Advances in Eco-Friendly Synthesis
Recent advancements in the eco-friendly synthesis of triazoles, emphasizing the importance of sustainable methods in creating these compounds, highlight the shift towards greener chemical processes. Innovative eco-friendly procedures have been developed for the synthesis of 1,2,3-triazoles, offering advantages like shorter reaction times, higher yields, and reduced environmental impact (de Souza et al., 2019).
Proton-Conducting Polymeric Membranes
1,2,4-Triazole derivatives have been identified as promising materials for the development of proton-conducting fuel cell membranes. These compounds significantly improve the electrolyte membranes' basic characteristics, such as thermal stability, mechanical strength, and ionic conductivity, under anhydrous conditions at high temperatures (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition for Metal Surfaces
1,2,3-Triazole derivatives, particularly 1,4-disubstituted variants, have shown efficacy as corrosion inhibitors for metals and their alloys in various aggressive media. Their stability, non-toxic nature, and environmental friendliness make them attractive for industrial applications (Hrimla et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-1-(methoxymethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFPIJXFRBWXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



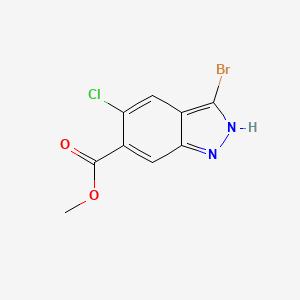
![Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1378255.png)
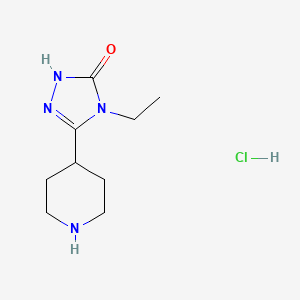
![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride](/img/structure/B1378257.png)
![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride](/img/structure/B1378258.png)

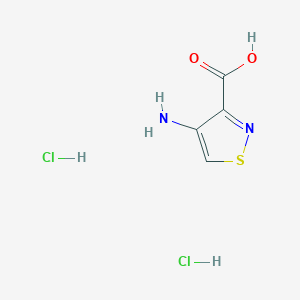

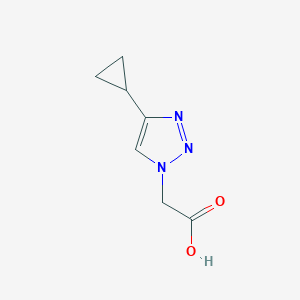
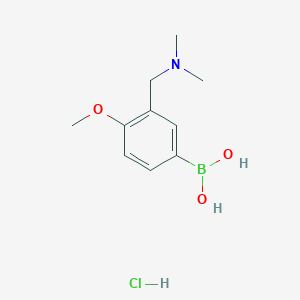
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)
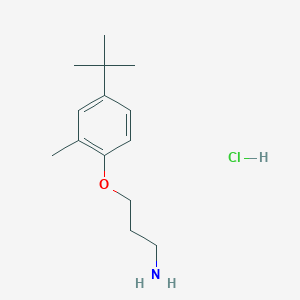
![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)
